Epsilon-viniferin

Description

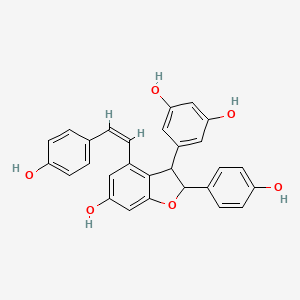

Structure

3D Structure

Properties

IUPAC Name |

5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLMRXWKZGLFI-YVYUXZJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62218-08-0 | |

| Record name | ε-Viniferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62218-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-Viniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .EPSILON.-VINIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K8Z2K6Y7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence of Epsilon-viniferin in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin, a resveratrol dimer, is a naturally occurring stilbenoid that has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, its biosynthetic origins, and its interaction with key cellular signaling pathways.

Natural Sources and Quantitative Analysis

This compound is predominantly found in grapevine (Vitis vinifera), where it is present in various parts of the plant, including the woody tissues, leaves, and fruit.[3][4][5][6][7] Grapevine canes, in particular, are a rich source of this compound.[3][4][5][7] Other plant species, such as those from the genera Caragana, Carex, Hopea, Paeonia, and Rheum, have also been reported to contain this compound. The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and environmental conditions.

Below is a summary of the quantitative data on this compound content in various natural sources.

| Natural Source | Plant Part | Concentration Range | Reference(s) |

| Vitis vinifera (Grapevine) | Canes | 320 - 6667 µg/g dry weight | [3][4][5][7] |

| Vitis vinifera (Grapevine) | Stems | 1.91 - 900 mg/kg dry matter | [6] |

| Red Wine | - | 0.1 - 4.3 mg/L | [8] |

| Paeonia species | Seeds | Not specified | |

| Rheum species | Roots | Not specified |

Experimental Protocols

Extraction of this compound from Grapevine Canes

This protocol describes a general method for the solid-liquid extraction of this compound from grapevine canes.

a. Sample Preparation:

-

Collect grapevine canes during the dormant season.

-

Dry the canes at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

-

Grind the dried canes into a fine powder (e.g., <0.5 mm particle size).

b. Maceration Extraction:

-

Weigh a known amount of the powdered cane material (e.g., 10 g).

-

Place the powder in a flask and add a suitable solvent, such as ethanol, methanol, or a mixture with water (e.g., 80% ethanol). A solid-to-liquid ratio of 1:10 to 1:20 (w/v) is commonly used.

-

Macerate the mixture for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.

-

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

-

The solid residue can be re-extracted two more times to maximize the yield.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

c. Ultrasound-Assisted Extraction (UAE): [9][10][11][12][13][14]

-

Follow steps 1a and 1b.1-1b.2.

-

Place the flask in an ultrasonic bath.

-

Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined duration (e.g., 30-60 minutes).

-

Maintain a constant temperature during extraction (e.g., 40-50°C).

-

Proceed with steps 1b.4-1b.6.

d. Microwave-Assisted Extraction (MAE): [15]

-

Follow steps 1a and 1b.1.

-

Place the powdered material and solvent in a vessel suitable for microwave extraction.

-

Apply microwave irradiation at a set power (e.g., 500 W) for a short duration (e.g., 2-5 minutes).

-

Allow the mixture to cool before filtration.

-

Proceed with steps 1b.4-1b.6.

Isolation and Purification of this compound by Preparative HPLC[16][17][18]

a. Sample Preparation:

-

Dissolve the crude extract obtained from the extraction protocol in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

b. Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents is commonly employed, such as water with a small percentage of acid (e.g., 0.1% formic acid) as solvent A, and acetonitrile or methanol as solvent B.

-

Flow Rate: Adjust the flow rate according to the column dimensions.

-

Detection: Monitor the elution at a wavelength of 320 nm.

c. Fraction Collection:

-

Inject the filtered extract onto the preparative HPLC system.

-

Collect the fractions corresponding to the retention time of this compound, which can be predetermined using an analytical HPLC with a pure standard.

-

Combine the collected fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound by HPLC[19]

a. Standard Preparation:

-

Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

b. Sample Preparation:

-

Accurately weigh a small amount of the crude extract or the purified sample.

-

Dissolve it in a known volume of the mobile phase or a suitable solvent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

c. HPLC Analysis:

-

Column: A reversed-phase C18 analytical column.

-

Mobile Phase: Use the same mobile phase as for the preparative HPLC, but with a flow rate suitable for the analytical column.

-

Injection Volume: Typically 10-20 µL.

-

Detection: UV detector set at 320 nm.

d. Quantification:

-

Inject the calibration standards and the sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthesis of this compound

This compound is not directly synthesized through the primary metabolic pathways of the plant. Instead, it is formed through the oxidative dimerization of its precursor, resveratrol.[2] This reaction is catalyzed by enzymes such as peroxidases and laccases.[16][17][18][19][20][21][22] The biosynthetic pathway leading to resveratrol starts from the general phenylpropanoid pathway.

Caption: Biosynthesis of this compound from Phenylalanine.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and metabolism.

NF-κB Signaling Pathway

This compound has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

SIRT1/AMPK Signaling Pathway

This compound has been shown to activate the Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) signaling pathway, which is involved in metabolic regulation and cellular stress resistance.[23][24]

Caption: Activation of the SIRT1/AMPK signaling pathway by this compound.

MAPK Signaling Pathway

This compound can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in a variety of cellular processes including proliferation, differentiation, and apoptosis. Specifically, it has been shown to be involved in the ε-viniferin-induced nuclear accumulation of Nrf2.[25]

Caption: Involvement of MAPK (ERK and p38) in this compound-mediated Nrf2 activation.

Conclusion

This compound represents a promising bioactive compound with a well-defined natural distribution, primarily in Vitis vinifera. The methodologies for its extraction, isolation, and quantification are well-established, providing a solid foundation for further research and development. Understanding its biosynthesis and its interactions with key cellular signaling pathways is crucial for elucidating its mechanism of action and exploring its full therapeutic potential. This technical guide serves as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic exploration of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ultrasonic-assisted extraction and adsorption separation: Large-scale preparation of trans-ε-Viniferin, suffruficosol B and trans-Gnetin H for the first time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico-Assisted Isolation of trans-Resveratrol and trans-ε-Viniferin from Grapevine Canes and Their Sustainable Extraction Using Natural Deep Eutectic Solvents (NADES) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Ultrasound-assisted extraction of resveratrol from grape leaves and its purification on mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Highly Efficient Bioconversion of trans-Resveratrol to δ-Viniferin Using Conditioned Medium of Grapevine Callus Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Viniferin formation by COX-1: evidence for radical intermediates during co-oxidation of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Delta-viniferin, a resveratrol dehydrodimer: one of the major stilbenes synthesized by stressed grapevine leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Greater effectiveness of ε-viniferin in red wine than its monomer resveratrol for inhibiting vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Epsilon-viniferin from Resveratrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, has garnered significant attention in the scientific community for its potent biological activities, which often surpass those of its monomeric precursor. This technical guide provides a comprehensive overview of the biosynthesis of ε-viniferin from resveratrol, with a focus on enzymatic methodologies. It details the catalytic roles of horseradish peroxidase (HRP) and laccases, the underlying radical-based reaction mechanisms, and key reaction parameters. This document summarizes quantitative data, provides detailed experimental protocols for synthesis and analysis, and includes visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and application of this knowledge in research and drug development.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with well-documented health benefits. Its derivatives, particularly its oligomers, have shown enhanced biological activities. Among these, ε-viniferin, a dehydrodimer of resveratrol, exhibits promising anti-inflammatory, antioxidant, and cardioprotective properties.[1][2] The biosynthesis of ε-viniferin from resveratrol is an oxidative coupling process that can be achieved through enzymatic catalysis, offering a green and selective alternative to chemical synthesis.[3][4] This guide explores the core principles and practical aspects of the enzymatic synthesis of ε-viniferin, primarily focusing on the use of horseradish peroxidase (HRP) and laccases.

Enzymatic Synthesis of this compound

The enzymatic conversion of resveratrol to ε-viniferin is an oxidative dimerization reaction. This process is primarily catalyzed by peroxidases and laccases, which generate phenoxyl radicals from resveratrol molecules. These radicals then couple to form various dimers, including ε-viniferin and its isomer, δ-viniferin.[5][6]

Key Enzymes

-

Horseradish Peroxidase (HRP): HRP, in the presence of hydrogen peroxide (H₂O₂), is a well-studied enzyme for resveratrol oligomerization.[7][8][9] The reaction mechanism involves the oxidation of resveratrol to form a phenoxyl radical, which is a key intermediate in the dimerization process.[10] The pH of the reaction medium can significantly influence the product distribution, with different dimers being favored under acidic, neutral, or basic conditions.[4]

-

Laccases: Laccases are multi-copper oxidases that can also catalyze the oxidation of resveratrol using molecular oxygen as the oxidant.[3][11] Fungal laccases, such as those from Myceliophtora thermophyla and Trametes pubescens, have been successfully employed for the synthesis of resveratrol dimers.[3]

Reaction Mechanism

The biosynthesis of ε-viniferin from resveratrol proceeds via an oxidative coupling mechanism involving the formation of phenoxyl radicals. The process can be summarized as follows:

-

Oxidation of Resveratrol: The enzyme (HRP/H₂O₂ or laccase/O₂) abstracts a hydrogen atom from a hydroxyl group of two resveratrol molecules, generating two resveratrol phenoxyl radicals.

-

Radical Coupling: These highly reactive radicals then undergo a coupling reaction. The formation of ε-viniferin occurs through a specific C-O bond formation between the two resveratrol units.

-

Rearrangement and Cyclization: Subsequent intramolecular rearrangement and cyclization lead to the formation of the stable dihydrobenzofuran ring structure characteristic of ε-viniferin.

Quantitative Data on this compound Synthesis

The efficiency of ε-viniferin synthesis is influenced by several factors, including the choice of enzyme, substrate concentration, pH, temperature, and reaction time. The following tables summarize key quantitative data from various studies.

| Enzyme Source | Substrate | Product(s) | Yield (%) | Reference(s) |

| Horseradish Peroxidase (HRP) | Resveratrol | δ-viniferin | 40 | [12] |

| Horseradish Peroxidase (HRP) | Resveratrol | δ-viniferin, pallidol | 13 (δ-viniferin), 10 (pallidol) | [7] |

| Laccase (Myceliophtora thermophyla) | Resveratrol | δ-viniferin | 31 | [3] |

| Laccase (Trametes pubescens) | Resveratrol | δ-viniferin | 18 | [3] |

| FeCl₃·6H₂O (Chemical Synthesis) | Resveratrol | (±)-ε-viniferin | 13.5 | [8] |

Table 1: Yield of Resveratrol Dimers from Resveratrol under Various Catalytic Conditions.

| Enzyme | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Horseradish Peroxidase (Free) | 6.0 - 7.0 | 45 - 50 | [1][13][14] |

| Horseradish Peroxidase (Immobilized) | 6.0 - 8.0 | 55 - 80 | [1][15] |

| Laccase (Trametes atroviride) | 2.0 - 5.0 | 50 | [16] |

| Laccase (Bacillus sp. A4) | 4.6 | 40 | [17] |

| Laccase (Botrytis cinerea & Trametes versicolor) | 3.5 - 4.6 | ~70 | [18] |

Table 2: Optimal Reaction Conditions for Horseradish Peroxidase and Laccases.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of ε-viniferin.

Enzymatic Synthesis of this compound using HRP

This protocol is adapted from a biomimetic synthesis of resveratrol oligomers.[8]

Materials:

-

trans-Resveratrol

-

Horseradish Peroxidase (HRP)

-

30% Hydrogen Peroxide (H₂O₂)

-

Acetone

-

Water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-resveratrol (e.g., 3000 mg, 13.2 mmol) in acetone (e.g., 240 mL) in a suitable reaction vessel.

-

Add water (e.g., 50 mL) to the solution while stirring at room temperature.

-

Slowly add a solution of HRP (e.g., 10.0 mg) in water (e.g., 30 mL).

-

Stir the reaction mixture for 5 minutes.

-

Add 30% H₂O₂ (e.g., 1.4 mL) to initiate the reaction.

-

Continue stirring for 7 hours at room temperature.

-

Quench the reaction by adding water and extract the mixture with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate it in vacuo to obtain the crude product containing ε-viniferin and other oligomers.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

The crude product from the enzymatic synthesis requires purification to isolate ε-viniferin. Reversed-phase HPLC is a commonly used technique.[19][20]

Instrumentation and Columns:

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Reversed-phase C18 column (e.g., 150 mm × 4.6 mm I.D.; particle size 4 µm).

Mobile Phase and Gradient:

-

A common mobile phase consists of a mixture of water (often with a small amount of acid like acetic acid or trifluoroacetic acid for better peak shape) and an organic solvent like methanol or acetonitrile.[20]

-

A gradient elution is typically employed to separate the different resveratrol oligomers. For example, a linear gradient starting with a lower concentration of the organic solvent and gradually increasing it over time.

Procedure:

-

Dissolve the crude product in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.45 µm filter to remove any particulate matter. Note: Avoid using PVDF filters as they can adsorb ε-viniferin.[21]

-

Inject the sample onto the HPLC column.

-

Run the gradient elution program and monitor the chromatogram at a suitable wavelength (e.g., 320 nm).

-

Collect the fraction corresponding to the ε-viniferin peak based on its retention time, which should be determined using a standard if available.

-

Evaporate the solvent from the collected fraction to obtain purified ε-viniferin.

Structural Characterization

The identity and purity of the isolated ε-viniferin should be confirmed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of ε-viniferin and confirming the correct connectivity and stereochemistry.[22][23]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[6][24]

Visualizations

Biosynthetic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pH-switched HRP-catalyzed dimerization of resveratrol: a selective biomimetic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Delta-viniferin, a resveratrol dehydrodimer: one of the major stilbenes synthesized by stressed grapevine leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Huge PVDF Adsorption Difference Between Resveratrol and ε-Viniferin Allows to Quantitatively Purify Them and to Assess Their Anti-Tyrosinase Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Determination of stilbenes (delta-viniferin, trans-astringin, trans-piceid, cis- and trans-resveratrol, this compound) in Brazilian wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound | C28H22O6 | CID 5281728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Epsilon-Viniferin: A Comprehensive Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin, a resveratrol dimer found in grapes and red wine, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2][3][4][5] This technical guide provides an in-depth overview of the cellular and molecular mechanisms of action of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] Its anticancer activity is mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | >200 | 72 | [6] |

| Hep3B | Hepatocellular Carcinoma | 63 | 72 | [6] |

| HL-60 | Leukemia | 5.6 | Not Specified | [7] |

| AGS | Gastric Adenocarcinoma | 9.3 | Not Specified | [7] |

Mechanism of Action in Cancer Cells

This compound's anticancer effects are attributed to several mechanisms:

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells.[6]

-

Cell Cycle Arrest: The compound can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.

-

Inhibition of Topoisomerase IIa: this compound has been identified as an inhibitor of topoisomerase IIa, an enzyme crucial for DNA replication in cancer cells.[6]

A proposed signaling pathway for the anticancer activity of this compound is depicted below.

Caption: Anticancer Mechanism of this compound.

Antioxidant Activity

This compound exhibits potent antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.[8][9][10][11]

Quantitative Data: Antioxidant Capacity

The antioxidant capacity of this compound has been quantified using various assays.

| Assay | IC50 (µM) | Reference |

| DPPH Radical Scavenging | 82.61 | [9] |

| FRAP (Ferric Reducing Antioxidant Power) | 26.19 | [9] |

| NO (Nitric Oxide) Scavenging | 350.84 | [9] |

| Superoxide Anion (O2-) Scavenging (in DMSO) | 140 | [8] |

Mechanism of Antioxidant Action

This compound's antioxidant effects are mediated through:

-

Direct Radical Scavenging: It can directly neutralize free radicals such as DPPH and nitric oxide.[9]

-

Activation of Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[12]

The workflow for a typical Nrf2 activation assay is illustrated below.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. raybiotech.com [raybiotech.com]

- 3. In the shadow of resveratrol: biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant properties of trans-epsilon-viniferin as compared to stilbene derivatives in aqueous and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Epsilon-viniferin: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Found predominantly in grapevines (Vitis vinifera), this stilbenoid has demonstrated potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties in numerous preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the efficacy of this compound across various pharmacological assays.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Model System | IC50 Value | Reference |

| Superoxide Anion Scavenging | DMSO/O2- polar system | 0.14 mM | [4] |

| DPPH Radical Scavenging | Methanolic solution | ~80 µM | [5] |

| Nitric Oxide (NO) Scavenging | Sodium nitroprusside-induced | 338.35 ± 89.47 µM | [6] |

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Time Point | Reference |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 98.3 µM | 24 hours | [7] |

| C6 | Glioma | WST-1 Assay | 130 µM | 48 hours | [8] |

Table 3: In Vivo Pharmacological Effects of this compound

| Pharmacological Effect | Animal Model | Dosage | Duration | Key Findings | Reference |

| Cardiovascular | Spontaneously Hypertensive Rats | 5 mg/kg/day (oral gavage) | 3 weeks | Reduced systolic blood pressure; Improved cardiac mass indexes. | [9] |

| Anti-obesity | High-fat diet-fed mice | 0.2% in diet | 4 weeks | Reduced body weight gain and white adipose tissue mass. | [4] |

| Neuroprotection | APPswePS1dE9 transgenic mice (Alzheimer's model) | 20 mg/kg (intraperitoneal injection) | Weekly, 4-9 months | Decreased hippocampal amyloid load and deposits. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

In Vitro Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound concentration to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

-

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare various concentrations of this compound.

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the this compound solutions to the wells.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as Trolox.

-

-

Principle: This assay is based on the reaction of nitric oxide generated from sodium nitroprusside with oxygen to form nitrite. The nitrite is then measured by the Griess reagent. The extent of NO scavenging is determined by the decrease in nitrite concentration.

-

Protocol:

-

Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).

-

Prepare various concentrations of this compound.

-

Mix 150 µL of sodium nitroprusside solution with 50 µL of the this compound solutions in a 96-well plate.

-

Incubate at room temperature for 150 minutes.

-

Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

-

Measure the absorbance at 540 nm.

-

In Vitro Anticancer Activity Assays

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and the activation of caspases (e.g., cleavage of caspase-3).

-

Protocol:

-

Treat cancer cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

In Vivo Pharmacological Studies

-

Animal Model: C57BL/6J mice.

-

Protocol:

-

Induce obesity by feeding the mice a high-fat diet (HFD) for a specified period.

-

Divide the obese mice into a control group (receiving HFD) and a treatment group (receiving HFD supplemented with this compound, e.g., 0.2% w/w).

-

Monitor body weight, food intake, and other relevant parameters throughout the study (e.g., 4 weeks).

-

At the end of the study, collect blood samples for biochemical analysis (e.g., glucose, insulin, lipids) and harvest tissues (e.g., adipose tissue, liver) for weight and histological analysis.

-

-

Animal Model: Spontaneously Hypertensive Rats (SHRs).

-

Protocol:

-

Use age-matched SHRs and a normotensive control strain (e.g., Wistar-Kyoto rats).

-

Administer this compound (e.g., 5 mg/kg/day) or vehicle to the SHRs via oral gavage for a defined period (e.g., 3 weeks).

-

Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method.

-

At the end of the treatment period, euthanize the animals and harvest the hearts for gravimetric analysis (whole cardiac mass and left ventricle mass indexes).

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

References

- 1. Beneficial Effects of ε-Viniferin on Obesity and Related Health Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In the shadow of resveratrol: biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 7. Resveratrol prevents hypertension and cardiac hypertrophy in hypertensive rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Epsilon-Viniferin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, is a naturally occurring stilbenoid found predominantly in grapevine species (Vitis vinifera).[1][2] Emerging research has identified it as a potent bioactive compound with significant therapeutic potential, largely attributed to its strong antioxidant and anti-inflammatory activities.[3][4] This technical guide provides an in-depth review of the quantitative data, experimental methodologies, and core molecular pathways associated with the antioxidant and anti-inflammatory effects of ε-viniferin. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics for oxidative stress- and inflammation-mediated diseases.

Antioxidant Effects of this compound

This compound demonstrates robust antioxidant activity through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems. Its efficacy has been quantified using several standard in vitro assays.

Quantitative Antioxidant Activity Data

The antioxidant capacity of ε-viniferin has been evaluated using multiple assays, with results often presented as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater antioxidant potency.

| Assay Type | Matrix/System | Key Findings (IC₅₀) | References |

| DPPH Radical Scavenging | Methanolic Solution | ~80 µM | [5] |

| Superoxide Anion (O₂⁻) Scavenging | DMSO | 0.14 mM (140 µM) | [1] |

| Nitric Oxide (NO) Scavenging | Aqueous Buffer | 200.68 - 338.35 µM | [6][7] |

| Ferric Reducing Antioxidant Power (FRAP) | Aqueous Buffer | 26.19 - 28.81 µM | [7][8][9] |

Core Mechanism: Nrf2/HO-1 Signaling Pathway

A key mechanism underlying ε-viniferin's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[11][12] Upon exposure to oxidative stress or activators like ε-viniferin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[13] This action initiates the transcription of various cytoprotective genes, most notably Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[11][12][14]

Experimental Protocols for Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[15]

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of ε-viniferin in methanol.

-

In a 96-well plate, add 50 µL of each ε-viniferin dilution to wells.

-

Add 150 µL of the DPPH working solution to each well.[9]

-

A control well should contain 50 µL of methanol and 150 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

-

Measure the absorbance at approximately 517 nm using a microplate reader.[18]

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

-

Plot the % inhibition against concentration to determine the IC₅₀ value.

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color, measured by absorbance.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm to 37°C before use.

-

Prepare serial dilutions of ε-viniferin.

-

In a 96-well plate, add 10 µL of each ε-viniferin dilution.

-

Add 190 µL of the prepared FRAP reagent to each well.[9]

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at approximately 593 nm.[9]

-

Create a standard curve using Trolox or FeSO₄ and express the results as equivalents.

-

-

Principle: This cell-based assay measures the ability of a compound to prevent intracellular ROS formation. Non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[19]

-

Protocol:

-

Seed cells (e.g., HepG2 or HT29) in a 96-well black plate and culture for 24-72 hours.[20]

-

Remove the culture medium and wash cells with PBS.

-

Incubate cells with various concentrations of ε-viniferin for 1-2 hours.

-

Load the cells with DCFH-DA solution (e.g., 25 µM) and incubate for 30-60 minutes.

-

Induce oxidative stress by adding a pro-oxidant like AAPH or H₂O₂.[19]

-

Measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) kinetically over 60-90 minutes.

-

Antioxidant activity is determined by the reduction in the fluorescence signal compared to the oxidant-treated control.

-

Anti-inflammatory Effects of this compound

This compound exerts significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators and modulating the signaling pathways that regulate their expression.

Quantitative Anti-inflammatory Activity Data

Studies using cellular models of inflammation, typically macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), have demonstrated ε-viniferin's ability to suppress inflammatory responses.

| Assay/Endpoint | Cell Model | Stimulant | Key Findings | References |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Dose-dependent reduction | [3] |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 Macrophages | LPS | Potent suppression | [3] |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | N9 Microglia / RAW 264.7 | LPS | Decreased secretion | [2][10] |

| COX-2 Expression | RAW 264.7 Macrophages | LPS | Potent inhibition | [3] |

| LDH Release (Neuroinflammation) | PC12 / N9 Co-culture | LPS | 28-51% decrease | [10] |

Core Mechanism: NF-κB Signaling Pathway

The primary mechanism for ε-viniferin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][10] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like LPS trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of genes for pro-inflammatory mediators, including iNOS (produces NO), COX-2 (produces PGE₂), TNF-α, and IL-6. This compound has been shown to suppress this pathway, likely by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[3]

Experimental Protocols for Anti-inflammatory Assays

-

Principle: NO production is indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 macrophages in a 96-well plate (e.g., 5 x 10⁵ cells/mL) and allow them to adhere.[21]

-

Pre-treat the cells with various concentrations of ε-viniferin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.[22]

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[22]

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific antibody-based method used to quantify the concentration of soluble proteins like TNF-α, IL-6, or PGE₂ in the cell culture supernatant.

-

Protocol:

-

Culture, treat (ε-viniferin), and stimulate (LPS) cells as described in the NO assay protocol.

-

Collect the cell culture supernatant.

-

Perform the ELISA for the specific target (e.g., TNF-α, IL-6, PGE₂) according to the manufacturer's instructions for the commercial kit.

-

The general steps involve: coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, adding a substrate to produce a colorimetric signal, and stopping the reaction.

-

Read the absorbance at the specified wavelength (e.g., 450 nm).

-

Calculate the concentration of the analyte based on the standard curve.

-

Conclusion and Future Directions

The available data strongly support the role of this compound as a dual-action agent with potent antioxidant and anti-inflammatory properties. Its ability to directly scavenge reactive species and modulate critical signaling pathways like Nrf2/HO-1 and NF-κB positions it as a promising candidate for further investigation.[3][4][10] For drug development professionals, ε-viniferin represents a compelling lead compound for diseases where oxidative stress and chronic inflammation are key pathological drivers, such as neurodegenerative disorders, cardiovascular disease, and metabolic syndrome.[4][10] Future research should focus on its bioavailability, pharmacokinetic profile, and in vivo efficacy in relevant animal models to fully elucidate its therapeutic potential.

References

- 1. Antioxidant properties of trans-epsilon-viniferin as compared to stilbene derivatives in aqueous and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In the shadow of resveratrol: biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

- 9. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions | MDPI [mdpi.com]

- 10. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mjas.analis.com.my [mjas.analis.com.my]

- 23. dovepress.com [dovepress.com]

Neuroprotective Potential of Epsilon-Viniferin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective potential of epsilon-viniferin, a natural stilbenoid. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Neuroprotective Mechanisms

This compound, a dimer of resveratrol, has demonstrated significant neuroprotective effects across various in vitro and in vivo models of neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's disease.[1][2][3] Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Furthermore, this compound has been shown to be more effective than its monomer, resveratrol, in certain protective functions.

The primary mechanisms underlying the neuroprotective effects of this compound involve the modulation of key signaling pathways related to mitochondrial function, oxidative stress, and inflammation.

SIRT3-Mediated Deacetylation of FOXO3

A central mechanism of this compound's neuroprotective action is the activation of Sirtuin 3 (SIRT3), a mitochondrial deacetylase. This compound treatment upregulates SIRT3 expression, which in turn promotes the deacetylation of Forkhead box O3 (FOXO3).[1] This deacetylation leads to the nuclear localization of FOXO3, where it can regulate the expression of genes involved in stress resistance and mitochondrial homeostasis. This pathway ultimately results in reduced oxidative stress, maintained mitochondrial integrity, and inhibition of apoptosis in neuronal cells.[1]

Activation of the SIRT3/LKB1/AMPK Signaling Pathway

In models of Huntington's disease, this compound has been shown to exert its neuroprotective effects through the activation of the SIRT3/LKB1/AMPK signaling pathway.[4][5] This pathway is crucial for cellular energy homeostasis. Activation of AMP-activated protein kinase (AMPK) by this compound enhances mitochondrial biogenesis and function, thereby protecting neuronal cells from the toxic effects of mutant huntingtin protein.

Anti-Inflammatory and Amyloid-β Disaggregation Properties

This compound exhibits potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in microglia.[1] In the context of Alzheimer's disease, it has been shown to induce the disaggregation of amyloid-β (Aβ) fibrils, a key pathological hallmark of the disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotection Studies

| Cell Line | Neurotoxin | This compound Concentration | Observed Effects | Reference |

| SH-SY5Y | Rotenone (3.0 µM) | 1.0 µM | Increased cell viability, reduced apoptosis, decreased ROS production, restored mitochondrial membrane potential. | [1] |

| PC12 | 6-Hydroxydopamine (6-OHDA) | 10 nM | Reduced cytotoxicity and apoptosis. | [1] |

| N9 Microglia | Lipopolysaccharide (LPS) | 10 nM | Reduced neuronal cytotoxicity induced by activated microglia. | [1] |

| Murine Primary Neuronal Cultures | Amyloid-β (Aβ) | Not specified | Rescued inflammation. | [2] |

| STHdh(Q111)/Hdh(Q111) (Huntington's model) | Mutant Huntingtin | 10 µM | Reduced ROS levels, preserved mitochondrial membrane potential, activated AMPK. | [4] |

Table 2: In Vivo Neuroprotection Studies

| Animal Model | Treatment | Dosage | Observed Effects | Reference |

| APPswePS1dE9 Transgenic Mice (Alzheimer's) | This compound | 20 mg/kg (i.p.) | Decreased hippocampal amyloid load and deposits, partially prevented cognitive decline. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

Cell Viability Assessment (MTT Assay)

Objective: To quantify the protective effect of this compound against neurotoxin-induced cell death.

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

-

Treatment:

-

Induce neurotoxicity by treating the cells with a specific concentration of a neurotoxin (e.g., 3.0 µM rotenone) for 24 hours.

-

In the treatment group, co-incubate the cells with the neurotoxin and this compound (e.g., 1.0 µM). Include a vehicle control group.

-

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the anti-apoptotic effect of this compound.

Procedure:

-

Cell Treatment: Treat SH-SY5Y cells with the neurotoxin and/or this compound as described in the MTT assay protocol.

-

Cell Harvesting: After treatment, collect the cells by centrifugation.

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

FITC-positive, PI-negative cells are considered early apoptotic.

-

FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

shRNA-Mediated Gene Knockdown

Objective: To investigate the role of specific genes (e.g., SIRT3, FOXO3) in the neuroprotective effects of this compound.

Procedure:

-

shRNA Plasmids: Utilize commercially available or custom-designed shRNA plasmids targeting SIRT3 and FOXO3. The specific sequences used in the study by Zhang et al. (2020) were not publicly available.

-

Transfection:

-

Seed SH-SY5Y cells to be 70-80% confluent on the day of transfection.

-

Transfect the cells with the shRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Include a scrambled shRNA control.

-

-

Verification of Knockdown: After 48-72 hours, verify the knockdown efficiency by Western blotting or qRT-PCR for the target proteins/genes.

-

Neuroprotection Assay: Perform cell viability or apoptosis assays on the transfected cells with neurotoxin and this compound treatment as described above.

Amyloid-β Disaggregation Assay (Thioflavin T)

Objective: To assess the ability of this compound to disaggregate pre-formed amyloid-β fibrils.

Procedure:

-

Aβ Fibril Formation: Incubate synthetic Aβ42 peptide at 37°C for several days to allow for fibril formation.

-

Treatment: Add this compound to the pre-formed Aβ fibrils and incubate.

-

Thioflavin T (ThT) Staining: Add ThT solution to the samples.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. A decrease in fluorescence intensity in the presence of this compound indicates fibril disaggregation.

-

Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls.

Assessment of Anti-Inflammatory Effects in Microglia

Objective: To evaluate the ability of this compound to suppress the inflammatory response in microglia.

Procedure:

-

Cell Culture: Culture N9 microglial cells.

-

Treatment:

-

Pre-treat the cells with this compound for a specified period.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the level of nitrite in the culture medium using the Griess reagent.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

-

-

Data Analysis: Compare the levels of inflammatory markers in this compound-treated cells to LPS-stimulated controls.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's core neuroprotective signaling pathways.

References

- 1. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In the shadow of resveratrol: biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. trans-(−)-ϵ-Viniferin Increases Mitochondrial Sirtuin 3 (SIRT3), Activates AMP-activated Protein Kinase (AMPK), and Protects Cells in Models of Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-(-)-ε-Viniferin increases mitochondrial sirtuin 3 (SIRT3), activates AMP-activated protein kinase (AMPK), and protects cells in models of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Epsilon-Viniferin: A Technical Guide to its Anti-Cancer Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epsilon-viniferin (ε-viniferin), a dehydrodimer of resveratrol, is a natural stilbene found predominantly in grapevines.[1] While resveratrol has been studied extensively for its health benefits, its oligomers like ε-viniferin are gaining significant attention for their potent biological activities, particularly in oncology.[1][2] This document provides a comprehensive technical overview of the anti-cancer properties of ε-viniferin, detailing its mechanisms of action, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing the associated molecular pathways. The evidence suggests ε-viniferin exerts its anti-tumor effects through multiple avenues, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, making it a promising candidate for further investigation in cancer therapy.[1][3]

Mechanisms of Anti-Cancer Activity

This compound combats cancer cell proliferation and survival through several distinct, yet interconnected, mechanisms.

Induction of Apoptosis

A primary mechanism of ε-viniferin's anti-cancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that ε-viniferin, particularly in combination with conventional chemotherapeutic agents, can significantly enhance apoptotic events in cancer cells.

In glioma C6 cells, a combination of ε-viniferin and cisplatin was shown to activate both the extrinsic and intrinsic apoptotic pathways.[4] This was evidenced by the activation of initiator caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which subsequently led to the activation of the executioner caspase-3.[4] The culmination of this cascade is DNA fragmentation, a hallmark of apoptosis, which was observed to increase significantly following treatment.[4] Similarly, in human hepatocellular carcinoma (HepG2) cells, ε-viniferin in combination with vincristine induced apoptosis, confirmed by phosphatidylserine re-localization and DNA fragmentation.[5][6] Polyphenol-driven apoptosis has also been correlated with a decrease in the mitochondrial transmembrane potential and a reduction in the expression of the anti-apoptotic protein bcl-2.[7]

Cell Cycle Arrest

This compound has been demonstrated to halt the progression of the cell cycle in cancer cells, thereby preventing their proliferation. In human melanoma cells, ε-viniferin blocks the cell cycle in the S-phase.[3] This arrest is achieved by modulating key cell cycle regulators, including cyclins A, E, and D1, and their associated cyclin-dependent kinases (CDKs), CDK1 and CDK2.[3] By interfering with the machinery that drives cell division, ε-viniferin effectively stops tumor cells from multiplying.

Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. This compound has shown significant potential in inhibiting this process. A critical step in metastasis is the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.

In non-small cell lung cancer (NSCLC) A549 cells, ε-viniferin was found to significantly inhibit TGF-β1-induced EMT.[8] This effect is mediated through the downregulation of the SMAD2/SMAD3 signaling pathway.[8] The inhibition of this pathway leads to a reversal of EMT markers, including decreased expression of vimentin, Zeb1, and Snail, and reduced activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix to facilitate invasion.[8] Furthermore, in an in vivo metastatic mouse model using A549 cells, ε-viniferin significantly inhibited lung metastasis.[8]

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic and pro-apoptotic effects of ε-viniferin have been quantified across various cancer cell lines. The data highlights its potency, both alone and in synergistic combinations.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Incubation Time | IC50 (µM) | Citation(s) |

| HepG2 | Hepatocellular Carcinoma | ε-viniferin alone | 24 h | 98.3 | [5] |

| Hep3B | Hepatocellular Carcinoma | ε-viniferin alone | 72 h | 63 | [9] |

| HepG2 | Hepatocellular Carcinoma | ε-viniferin + Vincristine | 24 h | 15.8 (for ε-viniferin) | [5] |

| A549 | Non-Small Cell Lung Cancer | ε-viniferin alone | - | >20 (low doses) | [10] |

| NCI-H460 | Non-Small Cell Lung Cancer | ε-viniferin alone | - | >20 (low doses) | [10] |

Note: In A549 cells, low doses (20 µM) of ε-viniferin showed inhibitory effects, whereas α-viniferin did not. Conversely, in NCI-H460 cells, α-viniferin was more effective at low doses than ε-viniferin.[10]

Table 2: Pro-Apoptotic Effects of this compound

| Cell Line | Cancer Type | Treatment Conditions | Effect Measured | Result | Citation(s) |

| C6 | Glioma | 13.25 µM Cisplatin + 95 µM ε-viniferin | Apoptotic Index (48 h) | 91.6% | [4] |

| C6 | Glioma | 16.25 µM Cisplatin + 127.5 µM ε-viniferin | Apoptotic Index (48 h) | 84.2% | [4] |

| C6 | Glioma | 13.25 µM Cisplatin + 95 µM ε-viniferin | Caspase-9 Activation (24 h) | 44.5% | [4] |

| C6 | Glioma | 13.25 µM Cisplatin + 95 µM ε-viniferin | Caspase-3 Activation (72 h) | 15.5% | [4] |

| HepG2 | Hepatocellular Carcinoma | 7.9 µM ε-viniferin + Vincristine | Apoptotic Population | 1.7-fold increase vs. Vincristine alone | [6] |

Key Experimental Protocols

The investigation of ε-viniferin's anti-cancer properties employs a range of standard cell and molecular biology techniques.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of ε-viniferin, a vehicle control, and/or a combination agent (e.g., vincristine) for specified time points (e.g., 24, 48 hours).[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells are cultured and treated with ε-viniferin as described above.[5]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added to the cell suspension.[6]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results differentiate cell populations:

-

Viable: Annexin V-negative / PI-negative

-

Early Apoptotic: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

-

Necrotic: Annexin V-negative / PI-positive

-

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks.

-

Cell/Tissue Preparation: Treated cells are fixed and permeabilized. For in vivo studies, tumor tissue sections are prepared.[4][10]

-

Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Detection: The incorporated label is visualized using fluorescence microscopy. Nuclei of apoptotic cells appear brightly stained.

-

Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.[4]

In Vivo Xenograft Metastatic Mouse Model

This model is used to assess the anti-metastatic potential of a compound in a living organism.

-

Cell Preparation: Human cancer cells (e.g., A549) are cultured and may be pre-treated with an EMT-inducing agent like TGF-β1.[8]

-

Implantation: A suspension of the cancer cells is injected into the tail vein of immunocompromised nude mice.

-

Treatment Regimen: The mice are treated with ε-viniferin (e.g., 5 mg/kg, intraperitoneally, five times per week) or a vehicle control for a set period (e.g., four weeks).[8]

-

Monitoring: Tumor burden and metastasis are monitored. At the end of the study, organs (e.g., lungs) are harvested.

-

Analysis: The harvested organs are examined for metastatic nodules. Tissues are then processed for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to detect protein markers like vimentin.[8]

Conclusion and Future Directions

This compound demonstrates significant multi-faceted anti-cancer properties in a variety of preclinical models. Its ability to induce apoptosis, arrest the cell cycle, and inhibit the critical metastatic process of EMT positions it as a compelling natural compound for oncological drug development. The synergistic effects observed when combined with conventional drugs like cisplatin and vincristine are particularly noteworthy, suggesting a potential role for ε-viniferin in combination therapies to enhance efficacy and potentially reduce required dosages of cytotoxic agents.[4][5]

Future research should focus on several key areas:

-

Bioavailability: Like many polyphenols, ε-viniferin has low bioavailability, which may limit its clinical utility.[1] Research into novel delivery systems, such as nanoparticle formulations, is warranted to improve its absorption and systemic exposure.[3]

-

Pathway Elucidation: While the role of the TGF-β1/SMAD pathway in its anti-EMT effect is established, further studies are needed to fully delineate its impact on other critical cancer-related signaling pathways, such as PI3K/Akt and MAPK.

-

In Vivo Efficacy: More extensive in vivo studies using various tumor models are required to confirm its anti-proliferative and anti-metastatic effects and to establish a therapeutic window.

-

Clinical Trials: Given the promising preclinical data, well-designed clinical trials are the ultimate step to evaluate the safety and efficacy of ε-viniferin in human cancer patients. No clinical trials have been registered to date.

References

- 1. In the shadow of resveratrol: biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Towards Novel Anti-tumor Strategies for Hepatic Cancer: ɛ-Viniferin in Combination with Vincristine Displays Pharmacodynamic Synergy at Lower Doses in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative antiproliferative and apoptotic effects of resveratrol, this compound and vine-shots derived polyphenols (vineatrols) on chronic B lymphocytic leukemia cells and normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Viniferin and ε-Viniferin Inhibited TGF-β1-Induced Epithelial-Mesenchymal Transition, Migration and Invasion in Lung Cancer Cells through Downregulation of Vimentin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Epsilon-Viniferin: A Comprehensive Technical Guide on Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-viniferin, a resveratrol dimer found in grapes and wine, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-obesity effects.[1][2][3] However, its clinical translation is hampered by low bioavailability, primarily attributed to its poor water solubility, limited absorption, and extensive metabolism.[4][5][6] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's bioavailability and metabolic fate. We consolidate quantitative pharmacokinetic data, detail key experimental methodologies, and present visual representations of its metabolic pathways to serve as a critical resource for researchers in pharmacology and drug development.

Introduction

Stilbenoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities.[3] this compound, a dehydrodimer of resveratrol, is one such compound that has demonstrated promising pharmacological potential in preclinical studies.[2][3][7] Despite its potent in vitro activities, the in vivo efficacy of this compound is largely dictated by its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these pharmacokinetic properties is paramount for the rational design of novel therapeutic strategies and delivery systems to enhance its systemic exposure and clinical utility. This guide aims to provide a comprehensive overview of the biotransformation of this compound, with a focus on its metabolic pathways and the resulting metabolites.

Bioavailability and Pharmacokinetics

The oral bioavailability of this compound is notably low.[4][5][6] This is a consequence of several factors, including its high lipophilicity, which leads to poor aqueous solubility, and its rapid and extensive metabolism, particularly in the liver.[4][5] Studies on its isomer, δ-viniferin, in rats have shown an absolute oral bioavailability of just 2.3%, with poor absorption and extensive metabolism being the primary contributing factors.[8][9][10] While specific oral bioavailability data for this compound in humans is scarce, in vitro and animal studies consistently point towards a similar profile of low systemic availability.

Absorption

In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have demonstrated very low permeability of this compound, suggesting poor intestinal absorption.[2]

Distribution

Following absorption, this compound and its metabolites distribute to various tissues. Interestingly, one study reported an accumulation of the parent compound in white adipose tissue, suggesting this tissue might serve as a reservoir, potentially leading to a slow release and prolonged presence in the body.[5]

Metabolism

The primary metabolic pathway for this compound is Phase II conjugation, specifically glucuronidation and sulfation, which occurs predominantly in the liver.[1][6][11][12] This extensive metabolism significantly reduces the circulating levels of the parent compound.

In vitro studies using human and rat liver S9 fractions have revealed species-specific differences in metabolism.[1][13] In humans, both glucuronidation and sulfation are significant pathways, whereas in rats, glucuronidation is the predominant metabolic route.[1][5][13]

Four glucuronide (MG1, MG2, MG3, MG4) and four sulfate (MS1, MS2, MS3, MS4) conjugates of this compound have been identified.[1][6] In humans, the major metabolites are two glucuronides and one sulfate, while in rats, a single major glucuronide is observed.[1][11][13]

Excretion